molecular formula C42H70N4O6Si2 B565270 triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate CAS No. 1217685-81-8

triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate

Cat. No.: B565270
CAS No.: 1217685-81-8
M. Wt: 783.214
InChI Key: JENQVTPDGXSWAX-ZLQOSCAHSA-N
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Description

The compound triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate is a complex organic molecule that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups and stereocenters, makes it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate involves multiple steps, including the formation of the triazolopyridine core and the subsequent attachment of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, triazolopyridine derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This particular compound could be investigated for its interactions with various biological targets and its effects on cellular processes.

Medicine

In medicine, the compound’s potential therapeutic applications could include the treatment of diseases such as cancer, infectious diseases, and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, catalysts, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine derivatives: These compounds share the triazolopyridine core and exhibit similar biological activities.

    Hexahydronaphthalene derivatives: Compounds with a hexahydronaphthalene moiety can have similar structural features and biological properties.

    Silyl ether derivatives: Compounds containing silyl ether groups may have comparable chemical reactivity and stability.

Uniqueness

The uniqueness of triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development.

Biological Activity

The compound triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate represents a complex organic molecule with considerable potential in medicinal chemistry. Its unique structural attributes suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on existing research findings.

Structure and Properties

The compound features a triazolo-pyridine core which is known for its electronic properties and ability to interact with various biological targets. The presence of multiple functional groups enhances its solubility and reactivity.

Biological Activity Overview

Research indicates that compounds containing triazolo and pyridine moieties exhibit various biological activities including:

  • Anticancer Properties : Triazolo-pyridine derivatives have shown promise as anticancer agents. For instance, derivatives have been identified as potent inhibitors of cancer cell proliferation with significant IC50 values against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells .
  • Anti-inflammatory Effects : Some studies report that triazolo derivatives can modulate inflammatory responses by inhibiting cytokine production. For example, certain triazolopyridine compounds have demonstrated the ability to suppress IL-17A production in human blood samples .
  • Antimicrobial Activity : The antimicrobial properties of triazolo-pyridines have been explored extensively. Compounds have exhibited activity against both Gram-positive and Gram-negative bacteria such as Bacillus cereus and Escherichia coli, with varying degrees of effectiveness based on structural modifications .

Anticancer Activity

A study on a related triazolopyridine derivative showed significant inhibition of tumor growth in colorectal cancer models. The derivative TI-12403 inhibited DLD-1 cell growth by 53% in vivo without inducing noticeable toxicity .

Anti-inflammatory Mechanism

Research on a specific triazolopyridine derivative indicated that it could effectively suppress Th17 cell differentiation and IL-17A production in a dose-dependent manner. This suggests potential applications in treating autoimmune conditions where IL-17A plays a crucial role .

Antimicrobial Efficacy

The antimicrobial efficacy of synthesized triazolo compounds was assessed using the disk diffusion method. Results indicated that certain derivatives inhibited the growth of E. coli effectively at specific concentrations . The minimum inhibitory concentration (MIC) values were documented to provide insights into their potential as therapeutic agents.

Comparative Analysis

The following table summarizes the biological activities of selected triazolo derivatives compared to other heterocyclic compounds:

Compound NameBiological ActivityIC50 ValuesReference
TI-12403Antitumor10 µM
Triazolo Derivative 3aAnti-inflammatory130 nM
Triazolo Compound 4AntimicrobialMIC: 32 µg/mL

Properties

IUPAC Name

triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70N4O6Si2/c1-16-42(10,11)39(48)49-35-25-28(2)24-30-20-19-29(3)33(37(30)35)22-21-31(51-53(12,13)40(4,5)6)26-32(52-54(14,15)41(7,8)9)27-36(47)50-46-38-34(44-45-46)18-17-23-43-38/h17-20,23-24,28-29,31-33,35,37H,16,21-22,25-27H2,1-15H3/t28-,29-,31+,32+,33-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQVTPDGXSWAX-ZLQOSCAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)ON3C4=C(C=CC=N4)N=N3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)ON3C4=C(C=CC=N4)N=N3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70N4O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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